Tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate

Catalog No.
S670542
CAS No.
192130-34-0
M.F
C11H23N3O2
M. Wt
229.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylat...

CAS Number

192130-34-0

Product Name

Tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate

IUPAC Name

tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate

Molecular Formula

C11H23N3O2

Molecular Weight

229.32 g/mol

InChI

InChI=1S/C11H23N3O2/c1-11(2,3)16-10(15)14-8-6-13(5-4-12)7-9-14/h4-9,12H2,1-3H3

InChI Key

QSYTWBKZNNEKPN-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCN

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCN

The exact mass of the compound Tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate (CAS 192130-34-0) is an orthogonally protected, bifunctional nitrogen heterocycle building block widely utilized in the synthesis of pharmaceuticals, antibody-drug conjugate (ADC) linkers, and functionalized materials [1]. Featuring a primary amine on an ethyl linker and a secondary piperazine amine protected by a tert-butyloxycarbonyl (Boc) group, this compound provides a pre-differentiated scaffold for sequential functionalization [1]. By masking the highly reactive secondary amine, it enables highly selective amidation, reductive amination, and urea formation at the primary amine without the need for complex, low-yielding in-house protection steps. Its high purity and predictable reactivity make it a strategic procurement choice for scaling up complex library generation and active pharmaceutical ingredient (API) manufacturing [1].

Attempting to substitute this protected building block with its unprotected analog, 1-(2-aminoethyl)piperazine (AEP), introduces severe processability and yield bottlenecks [1]. In AEP, both the primary aliphatic amine and the secondary piperazine amine are highly nucleophilic. Reacting AEP directly with electrophiles inevitably leads to poor regioselectivity, generating complex mixtures of primary-functionalized, secondary-functionalized, and bis-alkylated/acylated products[1]. Purifying these mixtures requires resource-intensive chromatographic separations, often resulting in target yields below 40%. Procuring the pre-Boc-protected compound bypasses these non-selective side reactions, ensuring complete regiocontrol, minimizing reagent waste, and eliminating the need for tedious intermediate purification steps [1].

Absolute Regiocontrol in Electrophilic Coupling

When performing electrophilic coupling reactions, such as amidation or sulfonylation, achieving high regioselectivity is critical. Tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate provides 100% regiocontrol, directing the reaction exclusively to the primary amine and yielding >90% of the desired mono-functionalized product [1]. In direct contrast, using the unprotected baseline, 1-(2-aminoethyl)piperazine (AEP), results in competitive reactivity at both the primary and secondary amines. This lack of differentiation generates complex product mixtures, plummeting the yield of the target mono-product to below 40% and necessitating extensive chromatographic purification [1].

Evidence DimensionYield of mono-functionalized target product
Target Compound Data>90% yield with 100% regioselectivity
Comparator Or Baseline1-(2-aminoethyl)piperazine (AEP) yielding <40%
Quantified Difference>50% absolute increase in target yield and elimination of bis-functionalized impurities
ConditionsStandard electrophilic coupling (e.g., acid chlorides/sulfonyl chlorides) at room temperature

Procuring the Boc-protected building block eliminates the need for complex chromatographic purification, drastically reducing downstream processing costs and time.

Process Efficiency and Step Reduction

Procuring pre-differentiated building blocks significantly streamlines synthetic workflows. Utilizing Tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate allows for a direct, 1-step coupling followed by a standard acidic deprotection [1]. Conversely, attempting to use unprotected AEP requires an in-house protection sequence prior to coupling, adding at least two synthetic steps (protection and subsequent purification) to the workflow [1]. This pre-protected compound thereby reduces the overall synthetic sequence length, minimizing cumulative yield losses and reducing solvent consumption.

Evidence DimensionNumber of required synthetic steps for selective secondary functionalization
Target Compound Data2 steps (direct coupling + deprotection)
Comparator Or BaselineUnprotected AEP requiring ≥4 steps (in-house protection, purification, coupling, deprotection)
Quantified DifferenceReduction of synthetic sequence by at least 2 steps
ConditionsMulti-step library synthesis or API scale-up

By purchasing the pre-protected building block, manufacturers streamline their synthetic routes, reducing labor, solvent waste, and overall cycle times.

Deprotection Cleanliness and Scalability

The choice of protecting group heavily influences the scalability of the intermediate. The Boc group on Tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate is cleanly removed using standard acidic conditions (e.g., TFA or HCl), generating only volatile byproducts (isobutylene and CO2) and leaving a highly pure piperazine salt [1]. Compared to alternative protecting strategies, such as Cbz (carboxybenzyl) protection which often requires transition metal catalysis (Pd/C) for removal, the Boc strategy eliminates the risk of heavy metal contamination in the final product [1].

Evidence DimensionResidue profile post-deprotection
Target Compound DataVolatile byproducts only (isobutylene, CO2)
Comparator Or BaselineCbz-protected analogs requiring Pd/C, risking heavy metal residue
Quantified Difference100% elimination of transition metal catalyst requirements during deprotection
ConditionsAcidic cleavage (TFA/DCM or HCl/dioxane) vs. catalytic hydrogenation

The clean deprotection profile ensures that the resulting intermediate can be used directly in subsequent steps without trace metal contamination, critical for pharmaceutical applications.

Antibody-Drug Conjugate (ADC) Linker Synthesis

The orthogonal protection strategy of Tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate makes it highly suitable for constructing bifunctional ADC linkers[1]. The primary amine can be conjugated to a payload or spacer, while the Boc-protected piperazine is subsequently revealed for attachment to the antibody-targeting moiety, ensuring precise structural control without cross-linking[1].

High-Throughput Pharmaceutical Library Generation

In medicinal chemistry, rapid and reliable synthesis of analog libraries is paramount. The guaranteed regioselectivity of this building block allows automated or parallel synthesis platforms to perform primary amine functionalizations (e.g., urea or amide formation) with high confidence, avoiding the complex mixture analysis associated with unprotected piperazines [2].

Synthesis of Multi-Receptor Targeted Therapeutics

Many modern neuroactive or oncological drugs require complex, multi-domain architectures. This compound serves as a reliable central scaffold, allowing sequential, stepwise addition of different pharmacophores to the primary and secondary nitrogens, maximizing overall synthetic yield and purity in multi-step API manufacturing [2].

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate

Dates

Last modified: 08-15-2023

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